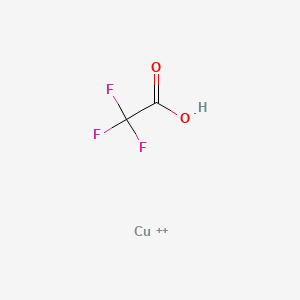

Copper(II) trifluoroacetate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper(II) trifluoroacetate hydrate, also known as copper (2+) ditrifluoroacetate, is a pale blue to blue solid . It is used as a heterogeneous catalyst and is suitable for use as an electrocatalyst in gas diffusion electrodes . It also finds applications as electrochemical gas sensors and as an organic intermediate .

Molecular Structure Analysis

The molecular formula of Copper(II) trifluoroacetate hydrate is C4CuF6O4 . The SMILES string representation is [Cu++].[O-]C(=O)C(F)(F)F.[O-]C(=O)C(F)(F)F .Physical And Chemical Properties Analysis

Copper(II) trifluoroacetate hydrate is a pale blue to blue solid . It is soluble in alcohol and slightly soluble in ether and glycerol .Scientific Research Applications

Magnetic and Spectral Studies : Copper(II) trifluoroacetate hydrate has been studied for its magnetic and spectral properties. These studies are crucial for understanding its potential in material science and chemistry (Patel & Faniran, 1976).

Polymeric Copper(II) Complexes Formation : This compound is used in the assembly of copper(II) complexes through hydrogen-bonding interactions, leading to various structural features, which are significant in the field of coordination chemistry (Breeze & Wang, 1993).

Adduct Formation with Triphenylphosphine Oxide : It forms adducts with triphenylphosphine oxide, aiding in understanding stereochemistry and electronic structure of such compounds (Melnik & Mroziňski, 1983).

Precursor for Metal Organic Chemical Vapour Deposition (MOCVD) : Copper(II) trifluoroacetate hydrate serves as a precursor for MOCVD, used for synthesizing copper-containing thin films, including high-temperature superconducting films (Krupoder et al., 1995).

Synthesis of Copper(I) Nitride : It's effectively used in synthesizing copper(I) nitride powders and films, showcasing its importance in material science and nanotechnology (Szczęsny et al., 2016).

Catalytic Applications : This compound has been employed as a catalyst in various chemical reactions, highlighting its importance in organic synthesis and green chemistry. For instance, it has been used in the synthesis of 2,4,5-triarylimidazoles (Song et al., 2010).

Study in Protein Precipitation : Research has also been conducted on its role in protein precipitation and in understanding the interaction with proteins like bovine serum albumin (Lee et al., 2007).

Photochromic Properties and Selective Binding : It shows selective interaction with copper(II) ion, which is significant in the field of photochemistry and material science (Cui et al., 2011).

Safety and Hazards

properties

IUPAC Name |

copper;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLJCVXRBGBMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCuF3O2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) trifluoroacetate hydrate | |

CAS RN |

16712-25-7, 123333-88-0 |

Source

|

| Record name | NSC179341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Copper(II) trifluoroacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Copper(II) trifluoroacetate in both its anhydrous and hydrated forms?

A1: The research paper provides the following information []:

Q2: How is anhydrous Copper(II) trifluoroacetate prepared?

A2: According to the research abstract, the anhydrous form of Copper(II) trifluoroacetate is obtained by dehydrating its hydrated counterpart [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)